2,4,6-Trimethylpyridine-3,5-dicarbonitrile 2,4,6-Trimethylpyridine-3,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 1539-48-6
VCID: VC8076778
InChI: InChI=1S/C10H9N3/c1-6-9(4-11)7(2)13-8(3)10(6)5-12/h1-3H3
SMILES: CC1=C(C(=NC(=C1C#N)C)C)C#N
Molecular Formula: C10H9N3
Molecular Weight: 171.2 g/mol

2,4,6-Trimethylpyridine-3,5-dicarbonitrile

CAS No.: 1539-48-6

Cat. No.: VC8076778

Molecular Formula: C10H9N3

Molecular Weight: 171.2 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethylpyridine-3,5-dicarbonitrile - 1539-48-6

Specification

CAS No. 1539-48-6
Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
IUPAC Name 2,4,6-trimethylpyridine-3,5-dicarbonitrile
Standard InChI InChI=1S/C10H9N3/c1-6-9(4-11)7(2)13-8(3)10(6)5-12/h1-3H3
Standard InChI Key MNGNULZKYYIOBG-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1C#N)C)C)C#N
Canonical SMILES CC1=C(C(=NC(=C1C#N)C)C)C#N

Introduction

Chemical Structure and Fundamental Properties

The molecular architecture of 2,4,6-trimethylpyridine-3,5-dicarbonitrile is defined by a planar pyridine core with three methyl groups and two cyano groups arranged symmetrically. This configuration imparts significant electronic anisotropy, making the compound a promising candidate for optoelectronic applications. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC10H9N3\text{C}_{10}\text{H}_{9}\text{N}_{3}
Molecular Weight171.20 g/mol
SolubilitySoluble in DCM, DMF, DMSO
Storage Conditions2–8°C in sealed containers

The compound’s cyano groups enhance its ability to participate in π-π stacking and dipole-dipole interactions, critical for forming ordered structures in materials science . X-ray crystallography studies reveal weak intramolecular hydrogen bonding between the cyano nitrogen and adjacent methyl groups, contributing to its crystalline stability .

Synthesis Methods

Hantzsch Reaction and Oxidative Dealkylation

A classical route to 2,4,6-trimethylpyridine-3,5-dicarbonitrile involves the Hantzsch reaction, followed by oxidative dealkylation. Loev and Snader (1965) demonstrated that 1,4-dihydro-3,5-dicyano-2,4,6-trimethylpyridine undergoes aromatization in the presence of oxidizing agents like iodine or nitrobenzene, yielding the target compound. This method achieves moderate yields (50–60%) and is favored for its scalability in laboratory settings.

Catalytic Cyclization

Recent advances employ iodine-based catalysts, such as iodoxybenzoic acid (IBX), to facilitate cyclization of nitrile-containing precursors. Wang et al. (2005) reported a one-pot synthesis using IBX in aqueous medium, achieving yields exceeding 80% under mild conditions . This approach minimizes byproduct formation and aligns with green chemistry principles.

Applications in Materials Science

Covalent Organic Frameworks (COFs)

2,4,6-Trimethylpyridine-3,5-dicarbonitrile serves as a monomeric linker in COF synthesis. Xu et al. (2019) utilized it to construct g-C34N6-COF, a mesoporous framework with high surface area (1200m2/g\sim 1200 \, \text{m}^2/\text{g}) and exceptional electrochemical performance . When integrated into micro-supercapacitors, this COF demonstrated a specific capacitance of 350F/g350 \, \text{F/g} at 1A/g1 \, \text{A/g}, outperforming conventional carbon-based materials .

Nonlinear Optical (NLO) Materials

The compound’s electron-deficient pyridine core and cyano substituents enable large second-order nonlinear optical responses. Attias et al. (2002) developed discotic liquid crystals by functionalizing the pyridine core with styryl groups, achieving a hyperpolarizability (β\beta) of 120×1030esu120 \times 10^{-30} \, \text{esu} at 1064 nm . These materials are pivotal in photonic devices for optical signal processing.

Two-Photon Absorption Chromophores

Wang et al. (2005) synthesized chromophores incorporating 2,4,6-trimethylpyridine-3,5-dicarbonitrile, which exhibited two-photon absorption cross-sections (σTPA\sigma_{\text{TPA}}) of 1500GM1500 \, \text{GM} at 800 nm . Such properties are exploited in 3D microfabrication and biological imaging, where deep-tissue penetration and minimal photodamage are essential.

Case Studies and Research Findings

COF-Based Micro-Supercapacitors

In a landmark study, Xu et al. (2019) fabricated flexible thin-film electrodes using g-C34N6-COF, achieving an energy density of 38.6Wh/kg38.6 \, \text{Wh/kg} and a power density of 800W/kg800 \, \text{W/kg} at 1A/g1 \, \text{A/g} . The COF’s hierarchical pore structure facilitated rapid ion transport, while its redox-active pyridine units enhanced charge storage capacity.

Columnar Mesophases for Organic Electronics

Attias et al. (2002) engineered a columnar mesophase by appending styryl groups to the pyridine core, yielding a material with a hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} . This performance rivals amorphous silicon, positioning the compound as a viable candidate for organic field-effect transistors (OFETs).

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